molecular formula C6H14OS B13301008 3-Methoxy-2,2-dimethylpropane-1-thiol

3-Methoxy-2,2-dimethylpropane-1-thiol

Cat. No.: B13301008
M. Wt: 134.24 g/mol
InChI Key: OEIJRYQAIGGZAT-UHFFFAOYSA-N
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Description

3-Methoxy-2,2-dimethylpropane-1-thiol is an organic compound with the molecular formula C₆H₁₄OS It is characterized by the presence of a methoxy group (-OCH₃) and a thiol group (-SH) attached to a 2,2-dimethylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,2-dimethylpropane-1-thiol typically involves the reaction of 3-methoxy-2,2-dimethylpropanol with thiolating agents under controlled conditions. One common method is the reaction with hydrogen sulfide (H₂S) in the presence of a catalyst such as zinc chloride (ZnCl₂) to introduce the thiol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,2-dimethylpropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-2,2-dimethylpropane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2-dimethylpropane-1-thiol involves its interaction with molecular targets through its thiol and methoxy groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2,2-dimethylpropane: Lacks the thiol group, making it less reactive in certain chemical reactions.

    3-Methoxy-2,2-dimethylpropanol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.

Uniqueness

3-Methoxy-2,2-dimethylpropane-1-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

3-methoxy-2,2-dimethylpropane-1-thiol

InChI

InChI=1S/C6H14OS/c1-6(2,5-8)4-7-3/h8H,4-5H2,1-3H3

InChI Key

OEIJRYQAIGGZAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)CS

Origin of Product

United States

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